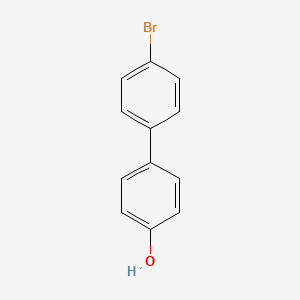

4-Bromo-4'-hydroxybiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUBXNBYMCVENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183740 | |

| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29558-77-8 | |

| Record name | 4-Bromo-4′-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029558778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29558-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29558-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-4'-HYDROXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4M61S0BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-hydroxybiphenyl (CAS 29558-77-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of 4-Bromo-4'-hydroxybiphenyl. The information is intended to support research and development activities in medicinal chemistry, materials science, and related disciplines.

Physicochemical Properties

This compound is a biphenyl derivative characterized by the presence of a bromine atom and a hydroxyl group at the 4 and 4' positions, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 29558-77-8 | [1][2] |

| Molecular Formula | C₁₂H₉BrO | [1][3][4] |

| Molecular Weight | 249.10 g/mol | [3][5] |

| Appearance | White to off-white or cream powder/crystals | [6] |

| Melting Point | 164-166 °C | [1][3] |

| Boiling Point | 355.5 ± 17.0 °C (Predicted) | [3] |

| Solubility | Partially soluble in water; soluble in methanol. | [1][3] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 9.70 ± 0.15 (Predicted) | [3] |

| LogP (XLogP3) | 4.7 | [1] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR Spectroscopy | Available |

| Mass Spectrometry | Available |

| SDBS (AIST Spectral DB) | 18922 |

Experimental Protocols

This compound is a valuable synthetic intermediate. The following protocols describe its preparation and a common subsequent reaction.

Synthesis of this compound via Hydrolysis

A common method for the preparation of this compound involves the hydrolysis of a protected precursor, such as 4-bromo-4'-benzenesulphonyloxybiphenyl.[3]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the Synthesis of this compound.

Methodology:

-

Reaction Setup: 4-bromo-4'-benzenesulphonyloxybiphenyl is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like dioxane to ensure solubility of both the starting material and the reagent.[3]

-

Hydrolysis: A solution of sodium hydroxide is added to the reaction mixture. The mixture is then heated to facilitate the hydrolytic cleavage of the benzenesulfonate protecting group.

-

Workup: After the reaction is complete, an aqueous workup is performed. This typically involves neutralization of the excess base and extraction of the product into an organic solvent.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biaryl structures. This is a common strategy in the synthesis of pharmaceuticals and advanced materials.[7]

Experimental Workflow: Suzuki-Miyaura Coupling of this compound

Caption: General Workflow for Suzuki-Miyaura Coupling.

Methodology:

-

Reaction Setup: In a reaction vessel, this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a degassed solvent.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period to allow the cross-coupling to proceed.

-

Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified by column chromatography to isolate the desired biaryl compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to other polybrominated biphenyls (PBBs) and hydroxylated polychlorinated biphenyls (OH-PCBs) suggests potential endocrine-disrupting properties.[8][9] These classes of compounds are known to interfere with the thyroid hormone system.[9]

Hydroxylated biphenyls can mimic the structure of thyroid hormones and may interact with thyroid hormone receptors and transport proteins.[8]

Hypothesized Signaling Pathway: Endocrine Disruption by this compound

Caption: Hypothesized Endocrine Disruption Pathway.

This proposed mechanism suggests that this compound may bind to thyroid hormone receptors, leading to either agonistic or antagonistic effects. This interaction can result in altered expression of thyroid hormone-responsive genes, thereby disrupting the normal physiological processes regulated by thyroid hormones. It is important to note that this is a hypothesized pathway based on the activity of structurally related compounds, and further experimental validation is required.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the presence of two reactive sites: the hydroxyl group and the carbon-bromine bond.

-

Precursor for Novel Compounds: It serves as a starting material for the synthesis of more complex molecules, such as 4-cyano-4'-hydroxybiphenyl.[3]

-

Monomer in Polymer Synthesis: The bifunctional nature of this compound makes it a suitable monomer for the production of polymers and plastics.[6]

-

Fragment in Drug Discovery: The biphenyl scaffold is a common motif in many biologically active compounds. This compound can be used as a building block in the synthesis of potential drug candidates, where the bromine atom allows for further functionalization through cross-coupling reactions.[7]

-

Liquid Crystal Research: Biphenyl derivatives are fundamental components in the development of liquid crystal materials.[2]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 29558-77-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 29558-77-8 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-hydroxybiphenyl from 4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust and efficient method for the synthesis of 4-Bromo-4'-hydroxybiphenyl, a valuable intermediate in the pharmaceutical and materials science industries. The synthesis is achieved through a two-step process commencing with the protection of the hydroxyl group of 4-bromophenol, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-bromophenylboronic acid, and concluding with deprotection. This guide offers detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and workflow.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules, including biologically active compounds and liquid crystals. Its structure, featuring a biphenyl core with distinct bromo and hydroxyl functionalities, allows for further selective chemical modifications. This guide focuses on a reliable synthetic route starting from the readily available precursor, 4-bromophenol. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1]

Reaction Mechanism: A Two-Step Approach

The synthesis of this compound from 4-bromophenol is strategically divided into three key stages to ensure high yield and purity of the final product.

Step 1: Protection of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group in 4-bromophenol can interfere with the organometallic intermediates in the subsequent Suzuki-Miyaura coupling reaction. To circumvent this, the hydroxyl group is first protected. A common and effective method is the conversion of the phenol to a silyl ether, for instance, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.[2]

Step 2: Suzuki-Miyaura Cross-Coupling

With the hydroxyl group protected, the resulting (4-bromophenoxy)(tert-butyl)dimethylsilane undergoes a Suzuki-Miyaura cross-coupling reaction with 4-bromophenylboronic acid.[3] This palladium-catalyzed reaction forms the central carbon-carbon bond of the biphenyl structure. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the protected biphenyl product.[1]

Step 3: Deprotection

The final step involves the removal of the silyl protecting group to unveil the hydroxyl functionality on the biphenyl core. This is typically achieved under mild acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to afford the desired this compound.

The overall synthetic scheme is depicted below:

Detailed Experimental Protocols

The following protocols are based on established procedures for silyl ether protection, Suzuki-Miyaura coupling, and deprotection, adapted for the specific synthesis of this compound.

Step 1: Synthesis of (4-bromophenoxy)(tert-butyl)dimethylsilane

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenol | 173.01 | 15.5 g | 87 mmol |

| tert-Butyldimethylsilyl chloride | 150.72 | 16 g | 104 mmol |

| Imidazole | 68.08 | 7.5 g | 104 mmol |

| Dichloromethane (DCM) | 84.93 | 80 mL | - |

Procedure:

-

To a solution of 4-bromophenol (15.5 g, 87 mmol) in dichloromethane (80 mL) at 0 °C, add imidazole (7.5 g, 104 mmol) and tert-butyldimethylsilyl chloride (16 g, 104 mmol).[2]

-

Allow the reaction mixture to stir at room temperature for 16 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a short pad of silica gel and wash with hexanes.

-

The solvent is removed under reduced pressure to yield the product as a transparent oil. The product is often used in the next step without further purification.[2]

Expected Yield: Approximately 91%.[2]

Step 2: Synthesis of 4-Bromo-4'-(tert-butyldimethylsilyloxy)biphenyl via Suzuki-Miyaura Coupling

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (or mol%) |

| (4-bromophenoxy)(tert-butyl)dimethylsilane | 287.26 | 1.0 equiv | - |

| 4-Bromophenylboronic acid | 200.83 | 1.1 equiv | - |

| Pd(PPh₃)₄ | 1155.56 | 5 mol % | - |

| K₃PO₄ | 212.27 | 2.0 equiv | - |

| 1,4-Dioxane | 88.11 | - | - |

| Water | 18.02 | - | - |

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 equiv) and 4-bromophenylboronic acid (1.1 equiv) in a mixture of 1,4-dioxane and water (typically a 4:1 ratio).[4]

-

Add K₃PO₄ (2.0 equiv) as the base.[4]

-

Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %).[4]

-

Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.[4]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection to this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-4'-(tert-butyldimethylsilyloxy)biphenyl | 407.42 | 1.0 equiv | - |

| Tetrabutylammonium fluoride (TBAF) | 261.47 | 1.1 equiv | - |

| Tetrahydrofuran (THF) | 72.11 | - | - |

Procedure:

-

Dissolve the purified 4-bromo-4'-(tert-butyldimethylsilyloxy)biphenyl (1.0 equiv) in tetrahydrofuran (THF).

-

Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1. Protection | 4-Bromophenol | TBDMSCl, Imidazole | (4-bromophenoxy)(tert-butyl)dimethylsilane | ~91[2] |

| 2. Suzuki Coupling | Protected Phenol | 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Protected Biphenyl | >70 (typical for Suzuki couplings) |

| 3. Deprotection | Protected Biphenyl | TBAF | This compound | >90 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉BrO[5] |

| Molecular Weight | 249.1 g/mol [5] |

| Melting Point | 164-166 °C[5] |

| Appearance | White to off-white powder[6] |

| Solubility | Partially soluble in water, soluble in methanol[5] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The core of the synthesis is the Suzuki-Miyaura coupling. The following diagram illustrates the key steps in the catalytic cycle.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Conclusion

The described three-step synthesis, centered around the Suzuki-Miyaura cross-coupling reaction, provides a reliable and high-yielding route to this compound from 4-bromophenol. The use of a protecting group for the phenolic hydroxyl is a critical step to ensure the success of the cross-coupling reaction. This in-depth guide, with its detailed protocols and data, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 5. This compound | 29558-77-8 [chemicalbook.com]

- 6. This compound | 29558-77-8 [chemicalbook.com]

4-Bromo-4'-hydroxybiphenyl chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, 4-Bromo-4'-hydroxybiphenyl is a significant biphenyl derivative. Its utility as a crucial intermediate in the synthesis of liquid crystals, agrochemicals, and pharmaceuticals underscores its importance in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and a potential signaling pathway.

Chemical Structure and IUPAC Name

This compound is a biphenyl molecule substituted with a bromine atom at the 4-position of one phenyl ring and a hydroxyl group at the 4'-position of the other.

Chemical Structure:

The formal IUPAC name for this compound is 4' -bromo-[1,1'-biphenyl]-4-ol .[1] An alternative, commonly used IUPAC name is 4-(4-bromophenyl)phenol .[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉BrO | [1][2] |

| Molecular Weight | 249.1 g/mol | [2] |

| CAS Number | 29558-77-8 | [1] |

| Appearance | White to cream powder | [1] |

| Melting Point | 164-170 °C | [1] |

| Solubility | Partially soluble in water, soluble in methanol. | [2] |

| InChI Key | ARUBXNBYMCVENE-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C1C=CC(C=C1)C1=CC=C(Br)C=C1 | [1] |

Experimental Protocols

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance of various functional groups. The following protocol details a representative procedure.

Synthesis of this compound via Suzuki Coupling

Materials:

-

4-Bromophenylboronic acid

-

4-Bromophenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine 4-bromophenylboronic acid (1.05 equivalents) and 4-bromophenol (1.0 equivalent) in 1-propanol.

-

Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Catalyst and Base Addition: To the stirred mixture, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.009 equivalents), and a 2 M aqueous solution of sodium carbonate (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Potential Signaling Pathway and Experimental Workflow

Given its structural similarity to other biphenyl compounds with biological activity, this compound is a potential candidate for development as a Selective Estrogen Receptor Modulator (SERM). SERMs are compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist activity.

Logical Relationship: SERM Mechanism of Action

The following diagram illustrates the general mechanism of action for a biphenyl-based SERM.

Caption: General mechanism of a Selective Estrogen Receptor Modulator (SERM).

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectral Characterization of 4-Bromo-4'-hydroxybiphenyl by ¹H NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Bromo-4'-hydroxybiphenyl. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a comprehensive reference for the identification and structural elucidation of this compound. Experimental protocols and visual diagrams are included to support researchers in their analytical endeavors.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The resulting data are summarized in the table below. The proton assignments correspond to the numbering scheme illustrated in the molecular structure diagram.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.58 | Doublet (d) | 8.6 | 2H |

| H-3', H-5' | 7.54 | Doublet (d) | 8.6 | 2H |

| H-2, H-6 | 7.50 | Doublet (d) | 8.6 | 2H |

| H-3, H-5 | 6.87 | Doublet (d) | 8.6 | 2H |

| -OH | 9.68 | Singlet (s) | - | 1H |

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Experimental Protocol

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in a narrow and symmetrical solvent peak.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 10-12 ppm, centered around 6 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

-

Phase the spectrum manually to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) in Hertz.

-

Spectral Interpretation and Structural Elucidation

The ¹H NMR spectrum of this compound exhibits a characteristic pattern for a 4,4'-disubstituted biphenyl system. The molecule has a plane of symmetry, leading to four distinct aromatic signals, each integrating to two protons, and one signal for the hydroxyl proton.

The protons on the brominated ring (H-2', H-6' and H-3', H-5') and the hydroxylated ring (H-2, H-6 and H-3, H-5) form two separate AA'BB' spin systems, which appear as two sets of doublets due to the high symmetry.

The downfield chemical shifts of the protons on the brominated ring are attributed to the electron-withdrawing effect of the bromine atom. Conversely, the hydroxyl group is electron-donating, causing the protons on its corresponding ring to be more shielded and thus appear at a more upfield chemical shift. The phenolic proton gives rise to a singlet at 9.68 ppm, a characteristic chemical shift for hydroxyl protons in DMSO-d₆.

The logical workflow for the spectral assignment is outlined in the diagram below.

Caption: Logical workflow for the assignment of ¹H NMR signals of this compound.

The following diagram illustrates the experimental workflow for obtaining and analyzing the ¹H NMR spectrum.

Caption: Experimental workflow for the ¹H NMR characterization.

Mass Spectrometry Analysis of 4-Bromo-4'-hydroxybiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-4'-hydroxybiphenyl, a compound of interest in various fields, including environmental science and drug discovery. This document details experimental protocols, data interpretation, and fragmentation pathways to assist researchers in their analytical endeavors.

Introduction

This compound is a halogenated aromatic compound. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This guide focuses on the most common ionization technique for such compounds, Electron Ionization (EI), and outlines the expected fragmentation patterns.

Experimental Protocols

A validated experimental protocol for the mass spectrometric analysis of this compound is presented below. This protocol is a composite based on established methods for similar analytes such as brominated phenols and polychlorinated biphenyls.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. The following is a general guideline for the preparation of a solid standard of this compound.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard. Dissolve the standard in 10 mL of a suitable volatile solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

-

Working Standard Dilution: Prepare a series of working standard solutions by serially diluting the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).

-

Sample Matrix Extraction (if applicable): For analyzing this compound in a complex matrix (e.g., environmental or biological samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of semi-volatile compounds like this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

| GC Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temperature: 150 °C, hold for 1 minute. Ramp at 20 °C/min to 300 °C, hold for 5 minutes. |

| MS Parameter | Condition |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

| Scan Range | m/z 50-350 |

Data Presentation: Electron Ionization Mass Spectrum

The following table summarizes the significant ions observed in the electron ionization mass spectrum of this compound. The data is compiled from publicly available spectral libraries.[1]

| m/z | Relative Intensity (%) | Proposed Ion Identity |

| 250 | 99.0 | [M+2]•+ (Isotope Peak) |

| 248 | 100.0 | [M]•+ (Molecular Ion) |

| 169 | 4.7 | [M - Br]• |

| 168 | 7.1 | [M - HBr]•+ |

| 141 | 18.3 | [C11H9]•+ |

| 139 | 9.8 | [C11H7]•+ |

| 115 | 7.6 | [C9H7]•+ |

Note: The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion at m/z 248 and 250, with approximately equal intensities, corresponding to the 79Br and 81Br isotopes.

Visualization of Experimental Workflow and Fragmentation Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS workflow for this compound analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed fragment ions.

Caption: Proposed EI fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided experimental protocols, quantitative data, and visual diagrams of the workflow and fragmentation pathway serve as a valuable resource for researchers in the fields of analytical chemistry, environmental science, and drug development. The presented information facilitates the identification and quantification of this compound, enabling further research into its properties and applications.

References

A Technical Guide to the Solubility of 4-Bromo-4'-hydroxybiphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-4'-hydroxybiphenyl, a key intermediate in various fields including medicinal chemistry and materials science. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Theoretical Framework for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is a balance between the polar and non-polar characteristics of its molecular structure.

The key structural features influencing the solubility of this compound are:

-

The Biphenyl Core: This large, non-polar aromatic structure contributes to its solubility in non-polar solvents.[1]

-

The Hydroxyl (-OH) Group: This polar functional group is capable of forming hydrogen bonds, which enhances solubility in polar, protic solvents like alcohols.[2][3]

-

The Bromo (-Br) Group: The bromine atom adds to the overall molecular weight and has a modest impact on polarity.

Based on these features, a qualitative prediction of solubility in various common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[2][3] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of the solvent can interact with the polar hydroxyl group of the solute. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar biphenyl backbone will have favorable interactions with non-polar solvents.[1] |

| Halogenated | Dichloromethane, Chloroform | Moderate | The presence of the bromine atom may enhance solubility in halogenated solvents. |

It is important to note that while these predictions provide a useful starting point, empirical determination is necessary for quantitative and precise solubility data.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, also known as the shake-flask method, is considered the gold standard for determining thermodynamic solubility.[4] It involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a true equilibrium is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Gravimetric Method

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal equilibrium method (steps 1 and 2).

-

Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: Carefully evaporate the solvent from the container. This should be done under controlled conditions to avoid loss of the solid solute. A rotary evaporator or a gentle stream of inert gas in a fume hood are suitable methods.

-

Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven at a temperature below the melting point of this compound.

-

Calculation: The mass of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container. The solubility can then be calculated as the mass of the solute per the volume of the solvent used.

Visualizing Key Concepts

To further aid in the understanding of the principles and processes discussed, the following diagrams are provided.

References

Unraveling the Molecular Mechanisms of 4-Bromo-4'-hydroxybiphenyl: A Technical Guide for Researchers

An In-depth Examination of a Potential Endocrine Disruptor

Abstract

4-Bromo-4'-hydroxybiphenyl (BOHB) is a halogenated biphenyl derivative with a structure that raises significant concerns for its potential interaction with biological systems, particularly as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the putative mechanisms of action of BOHB, drawing parallels from its well-studied parent compound, 4-hydroxybiphenyl. While specific quantitative data for BOHB remains limited in publicly accessible literature, this document outlines the probable signaling pathways it may modulate, primarily focusing on its potential interference with nuclear receptor signaling. Furthermore, this guide details the essential experimental protocols required to rigorously assess the biological activity of BOHB, offering a foundational framework for researchers and drug development professionals.

Introduction

This compound (CAS No: 29558-77-8; Molecular Formula: C₁₂H₉BrO) is a brominated organic compound belonging to the class of hydroxybiphenyls.[1] Its structural similarity to known endocrine disruptors, such as 4-hydroxybiphenyl and various polychlorinated biphenyls (PCBs), necessitates a thorough investigation of its potential biological effects. Endocrine disruptors can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects. This guide synthesizes the available information and provides a predictive framework for understanding the molecular interactions of BOHB.

Putative Mechanisms of Action

Based on the known biological activities of structurally related compounds, the primary mechanism of action of this compound is likely centered on its ability to interact with nuclear hormone receptors, specifically the estrogen and androgen receptors.

Estrogen Receptor Signaling

The parent compound, 4-hydroxybiphenyl, is a known xenoestrogen, capable of binding to the estrogen receptor alpha (ERα) and eliciting estrogenic responses.[2] It has been shown to induce the proliferation of the human breast cancer cell line MCF-7, a hallmark of estrogenic activity.[3] The presence of a hydroxyl group on the biphenyl structure is a key determinant for ER binding. It is highly probable that BOHB, possessing a similar phenolic moiety, also acts as an ER agonist.

The proposed mechanism involves the binding of BOHB to the ligand-binding domain (LBD) of ERα and ERβ. This interaction would likely trigger a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the BOHB-ER complex would bind to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This could lead to a range of physiological effects, some of which may be adverse.

Diagram: Putative Estrogenic Action of this compound

References

Estrogenic Activity of 4-Bromo-4'-hydroxybiphenyl and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the estrogenic activity of 4-Bromo-4'-hydroxybiphenyl and its structurally related analogs. The document summarizes key quantitative data from various in vitro assays, details the experimental protocols for these assays, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Quantitative Assessment of Estrogenic Activity

The estrogenic potential of this compound and its analogs is typically evaluated through a battery of in vitro assays that measure their ability to bind to and activate estrogen receptors (ERα and ERβ). While specific quantitative data for this compound is not extensively available in the public literature, the activity of numerous structurally similar compounds, such as hydroxylated polybrominated diphenyl ethers (HO-PBDEs), hydroxylated polychlorinated biphenyls (OH-PCBs), and brominated bisphenol A derivatives, has been well-documented. These analogs provide valuable insights into the likely estrogenic profile of this compound.

Estrogen Receptor Binding Affinity

The affinity of a compound for the estrogen receptor is a primary indicator of its potential estrogenic activity. This is commonly determined through competitive binding assays, where the test compound's ability to displace a radiolabeled estrogen, such as [³H]-17β-estradiol, from the receptor is measured. The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol (RBA of 17β-estradiol is 100%).

Table 1: Estrogen Receptor Binding Affinities of Selected Halogenated Biphenyls and Analogs

| Compound | Receptor | IC50 | Relative Binding Affinity (RBA) (%) | Reference |

| 4-Hydroxy-2',4',6'-trichlorobiphenyl | Uterine ER | ~42 nM | ~2.38 | [1] |

| 3-Chloro-4-hydroxyphenyl-4'-hydroxyphenylpropane (3-ClBPA) | Human ERα | 24.8 µM | Not Reported | [2] |

| 3,3'-Dichloro-bisphenol A (3,3'-diClBPA) | Human ERα | 12.8 µM | Not Reported | [2] |

| Bisphenol A (BPA) | Human ERα | 108 µM | Not Reported | [2] |

| 3-ClBPA | Human ERβ | 14.3 µM | Not Reported | [2] |

| 3,3'-diClBPA | Human ERβ | 18.7 µM | Not Reported | [2] |

| BPA | Human ERβ | 25.9 µM | Not Reported | [2] |

Estrogen Receptor-Mediated Gene Expression (Reporter Gene Assays)

Reporter gene assays are functional assays that measure the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase or β-galactosidase). The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

Table 2: Estrogenic Activity of Selected Brominated Compounds in Reporter Gene Assays

| Compound | Cell Line/Assay | Receptor | EC50 | Reference |

| 11 PBDE Congeners | T47D-pEREtata-Luc | ERα | 2.5 - 7.3 µM | [3][4] |

| 2-Bromo-4-(2,4,6-tribromophenoxy)phenol | T47D-pEREtata-Luc | ERα | > 1 µM | [3] |

| 4-(2,4,6-Tribromophenoxy)phenol | 293-ERα-Luc | ERα | < 0.1 µM | [3] |

| 4-(2,4,6-Tribromophenoxy)phenol | 293-ERβs-Luc | ERβ | ~0.1 µM | [3] |

| 3-Monobromobisphenol A | Not Specified | ER | 0.5 µM | [3] |

Cell Proliferation Assays

Estrogens and estrogenic compounds can stimulate the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7. The E-SCREEN assay measures this proliferative effect.

Table 3: Proliferative Effects of Selected Hydroxylated Biphenyls

| Compound | Cell Line | Effect | Reference |

| Monoalkylated bis(4-hydroxyphenyl)methanes with high ER-binding affinity | MCF-7 | Predominantly agonistic activity |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key assays used to determine estrogenic activity.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Protocol:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound. A parallel incubation is performed with a known competitor (e.g., unlabeled 17β-estradiol) to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free [³H]-17β-estradiol.

-

Quantification: The radioactivity of the supernatant, containing the receptor-bound [³H]-17β-estradiol, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined by non-linear regression analysis. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.

Protocol:

-

Yeast Strain: The yeast strain is engineered to contain the human or other animal estrogen receptor gene and an expression plasmid with an estrogen-responsive element (ERE) linked to a reporter gene, typically lacZ, which encodes for β-galactosidase.

-

Culture Preparation: A single colony of the recombinant yeast is inoculated into a minimal medium and grown overnight.

-

Assay Setup: Serial dilutions of the test compound and a positive control (e.g., 17β-estradiol) are added to a 96-well plate. The solvent is allowed to evaporate.

-

Inoculation and Incubation: The yeast culture, diluted in fresh medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well. The plate is incubated at 30-32°C for 2-3 days.

-

Measurement: Estrogenic activity is indicated by a color change from yellow to red, which is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Protocol:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Before the assay, they are cultured in a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for several days to deprive them of estrogens.

-

Assay Setup: Cells are seeded into 96-well plates in the hormone-free medium. After cell attachment, they are exposed to various concentrations of the test compound and a positive control (17β-estradiol).

-

Incubation: The cells are incubated for a period of 6-7 days, with medium changes as required.

-

Quantification of Cell Proliferation: At the end of the incubation period, cell proliferation is assessed. This can be done by staining the cells with a dye like crystal violet and measuring the absorbance, or by using other proliferation assays like the sulforhodamine B (SRB) assay.

-

Data Analysis: The proliferative effect of the test compound is compared to that of the positive control, and the relative proliferative potency is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in estrogenic activity can aid in understanding the mechanism of action of this compound and its analogs.

Estrogen Receptor Signaling Pathway

Estrogenic compounds exert their effects primarily through binding to and activating estrogen receptors, which function as ligand-activated transcription factors. The binding of a ligand initiates a cascade of events leading to changes in gene expression.

Caption: Classical genomic signaling pathway of estrogen receptors.

Experimental Workflow for In Vitro Estrogenicity Testing

A typical workflow for assessing the estrogenic activity of a compound involves a tiered approach, starting with receptor binding and followed by functional assays.

Caption: A tiered workflow for in vitro estrogenicity assessment.

Structure-Activity Relationship Logic

The estrogenic activity of halogenated biphenyls is influenced by their chemical structure, particularly the position and number of halogen and hydroxyl groups.

Caption: Key structural determinants of estrogenic activity.

Conclusion

The available scientific literature strongly suggests that this compound, due to its structural similarity to other estrogenic halogenated phenolic compounds, is likely to exhibit estrogenic activity. The presence of a phenolic hydroxyl group is a key feature for binding to the estrogen receptor. The bromine substitution is expected to influence the binding affinity and functional activity. The provided data on analogs, detailed experimental protocols, and visualizations of the underlying mechanisms offer a robust framework for further investigation and risk assessment of this compound and related compounds. Future studies should focus on generating specific quantitative data for this compound to accurately characterize its estrogenic potential.

References

- 1. Estrogen receptor-binding activity of polychlorinated hydroxybiphenyls: conformationally restricted structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro estrogenicity of polybrominated diphenyl ethers, hydroxylated PDBEs, and polybrominated bisphenol A compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro estrogenicity of polybrominated diphenyl ethers, hydroxylated PDBEs, and polybrominated bisphenol A compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-Bromo-4'-hydroxybiphenyl in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-hydroxybiphenyl is a versatile bifunctional organic compound that serves as a crucial starting material in a myriad of synthetic transformations. Its unique structure, featuring a hydroxyl group and a bromine atom on a biphenyl scaffold, allows for selective functionalization at two distinct reactive sites. This technical guide provides an in-depth exploration of the utility of this compound in key organic reactions, including Suzuki-Miyaura coupling, Ullmann condensation, and Williamson ether synthesis. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to empower researchers in leveraging this valuable building block for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 29558-77-8 | [1] |

| Molecular Formula | C₁₂H₉BrO | [1] |

| Molecular Weight | 249.10 g/mol | [1] |

| Melting Point | 164-166 °C | [2] |

| Boiling Point | 355.5 °C (predicted) | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, partially soluble in water | |

| pKa | 9.70 ± 0.15 (predicted) |

Core Synthetic Applications

This compound is a versatile substrate for a range of cross-coupling and etherification reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. The bromine atom of this compound serves as an excellent electrophilic partner in this reaction, allowing for the synthesis of functionalized terphenyls and other extended biaryl systems. These structures are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and as core scaffolds in various pharmaceuticals.[3][4]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid, based on established methods for similar substrates.[5][6]

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

4-Cyanophenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 4-cyanophenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add toluene and water (typically in a 4:1 to 5:1 ratio) to the flask.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Quantitative Data (Representative):

| Product | Yield | Melting Point | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) |

| 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | ~85-95% | 194-202 °C[2] | 10.0 (s, 1H), 7.85 (d, 2H), 7.75 (d, 2H), 7.60 (d, 2H), 6.90 (d, 2H) | 158.0, 144.5, 138.5, 132.5, 130.0, 128.0, 127.0, 119.0, 116.0, 110.0 |

Note: Spectral data are representative and may vary slightly based on experimental conditions and instrumentation.[1][7][8]

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for the synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.

Ullmann Condensation: Formation of Diaryl Ethers

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[7] While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, particularly for large-scale syntheses where the cost of the catalyst is a consideration.[9] In this context, this compound can act as either the aryl halide or, after deprotonation, the nucleophilic phenol partner.

This protocol outlines a general procedure for the homocoupling of this compound to form 4,4'-dihydroxybiphenyl, based on traditional Ullmann reaction conditions.[9][10]

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Copper powder (activated) (1.0 - 2.0 equiv)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

-

High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound, activated copper powder, and the base.

-

Add the high-boiling solvent to the flask.

-

Heat the reaction mixture to a high temperature (typically 150-210 °C) and stir vigorously. The reaction should be carried out under an inert atmosphere.

-

Monitor the reaction for 12-48 hours.

-

After completion, cool the mixture and filter to remove the copper catalyst.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization.

Quantitative Data (Representative):

| Product | Yield | Melting Point |

| 4,4'-Dihydroxybiphenyl | 40-60% | 280-283 °C |

Note: Yields for classical Ullmann reactions can be variable and are highly dependent on the reaction conditions and the activation of the copper catalyst.

Diagram of the Ullmann Condensation Logical Relationship:

HO-(C₆H₄)-(C₆H₄)-Br + CH₃CH₂Br --[Base, Solvent]--> CH₃CH₂O-(C₆H₄)-(C₆H₄)-Br

Caption: Step-wise workflow for the Williamson ether synthesis.

Application in Drug Discovery: Estrogen Receptor Modulation

The biphenyl and hydroxyphenyl motifs are common pharmacophores in drug discovery. Derivatives of this compound have been investigated for their potential as selective estrogen receptor modulators (SERMs). S[2][11][12]ERMs are a class of compounds that exhibit tissue-selective estrogenic or anti-estrogenic effects, making them valuable for the treatment of hormone-responsive cancers, osteoporosis, and menopausal symptoms.

A plausible synthetic route starting from this compound could involve a Williamson ether synthesis to introduce a side chain, followed by a Suzuki coupling to add another aryl group, leading to a molecule with a scaffold similar to known SERMs.

Signaling Pathway: Estrogen Receptor Modulation

The diagram below illustrates the general mechanism of action for a SERM. Depending on the tissue and the conformation induced upon binding to the estrogen receptor (ERα or ERβ), the SERM-ER complex can recruit either co-activators to promote gene transcription (agonist effect) or co-repressors to inhibit transcription (antagonist effect).

Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its dual reactivity allows for the sequential or orthogonal functionalization of its biphenyl core, providing access to a wide range of complex molecules. The Suzuki-Miyaura coupling, Ullmann condensation, and Williamson ether synthesis are just a few examples of the powerful transformations that can be employed with this substrate. Its utility in the synthesis of biologically active molecules, such as potential estrogen receptor modulators, underscores its importance in drug discovery and development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers looking to harness the synthetic potential of this compound.

References

- 1. rsc.org [rsc.org]

- 2. B21864.06 [thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. francis-press.com [francis-press.com]

- 5. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological activities of a novel selective oestrogen receptor modulator derived from raloxifene (Y134) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Bromo-4'-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-Bromo-4'-hydroxybiphenyl. The information is curated for researchers, scientists, and professionals involved in drug development and materials science who require a thorough understanding of the thermal behavior of this compound. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its properties, data from closely related analogs, and established analytical protocols to provide a robust predictive assessment.

Introduction

This compound is a halogenated biphenyl derivative with a chemical structure that makes it a subject of interest in various fields, including as an intermediate in organic synthesis and potentially in the development of novel materials and pharmaceutical compounds. An understanding of its thermal stability is paramount for determining safe handling and storage conditions, as well as for predicting its behavior during manufacturing processes that involve elevated temperatures. Thermal degradation can lead to the formation of potentially hazardous byproducts, affecting the purity, efficacy, and safety of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉BrO | [1][2] |

| Molecular Weight | 249.1 g/mol | [1][2] |

| Melting Point | 164-170 °C | [1][2] |

| Boiling Point (Predicted) | 355.5 ± 17.0 °C | [1] |

| Appearance | White to off-white or cream powder/crystal | [2] |

| Solubility | Partially soluble in water; soluble in methanol | [1] |

Thermal Stability and Degradation Analysis

3.1. Predicted Thermal Behavior

Based on the analysis of related compounds, it is anticipated that this compound is stable under normal storage conditions. However, upon heating, it will undergo melting followed by decomposition at higher temperatures. The presence of the hydroxyl group may render it less thermally stable than its non-hydroxylated counterpart, 4-bromobiphenyl. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors.

3.2. Predicted Quantitative Thermal Analysis Data

The following table summarizes the predicted thermal analysis data for this compound. These values are estimations based on trends observed in similar brominated and hydroxylated aromatic compounds and should be confirmed by experimental analysis.

| Parameter | Predicted Value/Range | Analytical Technique |

| Melting Point (Tₘ) | 164-170 °C | DSC |

| Enthalpy of Fusion (ΔHբᵤₛ) | Data not available | DSC |

| Onset of Decomposition (Tₒₙₛₑₜ) | > 200 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | Data not available | TGA (from DTG curve) |

| Primary Degradation Products | Hydrogen bromide (HBr), Phenol, Brominated phenols, 1,4-Dibromobenzene, Dibenzofuran | Py-GC-MS, TGA-MS |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | General for organic compounds |

3.3. Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through homolytic cleavage of its weakest bonds. The C-Br bond is a primary candidate for initial cleavage, leading to the formation of radical species. The presence of the hydroxyl group introduces additional reaction possibilities. Based on studies of similar compounds, a plausible degradation pathway is proposed below. This pathway suggests the formation of various volatile and semi-volatile organic compounds. The pyrolysis of 4-bromophenol, a related compound, has been shown to produce 1,4-dibromobenzene and dibenzofuran, supporting the proposed pathway.[3]

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the characterization of the thermal stability and degradation of this compound.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Place a 5-10 mg sample of this compound into a clean, tared ceramic or platinum TGA pan.

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss (from the first derivative, DTG), and the percentage of residual mass.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or evaporation.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample from the starting temperature to a temperature above the melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (20-50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset temperature of melting (melting point) and integrate the area of the melting peak to calculate the enthalpy of fusion.

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile degradation products of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Procedure:

-

Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis tube or onto a pyrolysis probe.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC injector.

-

Rapidly heat the sample to a pyrolysis temperature above its decomposition point (e.g., 500 °C) in an inert atmosphere (e.g., helium).

-

The volatile pyrolysis products are swept into the GC column for separation. A typical GC column would be a non-polar or medium-polarity column (e.g., DB-5ms).

-

The GC oven temperature program should be optimized to separate the expected degradation products (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes).

-

The separated components are introduced into the mass spectrometer for detection and identification.

-

Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

-

Caption: A general experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the thermal stability and degradation of this compound based on available data and analysis of analogous compounds. The compound is expected to be stable at ambient temperatures but will decompose upon significant heating, likely initiated by the cleavage of the C-Br bond. The predicted degradation products include hydrogen bromide, phenols, and other brominated aromatic compounds. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for the empirical determination of the thermal properties of this compound. It is strongly recommended that these experimental analyses be performed to confirm the predicted thermal behavior and to ensure the safe handling and processing of this compound in any application.

References

Unveiling the Structural Architecture of Biphenyls: A Technical Guide to the X-ray Crystal Structure of 4-Hydroxybiphenyl, a Close Analog of 4-Bromo-4'-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-hydroxybiphenyl is a halogenated derivative of 4-hydroxybiphenyl, a compound of interest in various fields, including materials science and as a potential intermediate in organic synthesis. While the specific X-ray crystal structure of this compound is not publicly available, this technical guide provides an in-depth analysis of the crystal structure of its parent compound, 4-hydroxybiphenyl. The structural data and experimental protocols presented herein for 4-hydroxybiphenyl serve as a valuable reference and a predictive framework for understanding the crystallographic properties of its brominated analogue. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, offering a comprehensive workflow for researchers engaged in the structural elucidation of similar small molecules.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-hydroxybiphenyl.

Synthesis of 4-Hydroxybiphenyl

A common route for the synthesis of 4-hydroxybiphenyl involves the Suzuki coupling reaction. This typically involves the cross-coupling of a phenylboronic acid with a halogenated phenol in the presence of a palladium catalyst and a base.

-

Materials: 4-Iodophenol, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃).

-

Procedure: A mixture of 4-iodophenol (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2 equivalents) is prepared in a suitable solvent system, such as a mixture of toluene, ethanol, and water. The reaction mixture is then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-hydroxybiphenyl.

Crystallization

Single crystals of 4-hydroxybiphenyl suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

-

Procedure: The purified 4-hydroxybiphenyl is dissolved in a suitable solvent, such as methanol or ethanol, to create a saturated solution. The solution is then filtered to remove any insoluble impurities. The clear filtrate is left undisturbed in a loosely covered container at room temperature to allow for the slow evaporation of the solvent. Over a period of several days to a week, single crystals of 4-hydroxybiphenyl will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional structure of 4-hydroxybiphenyl is achieved through single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation